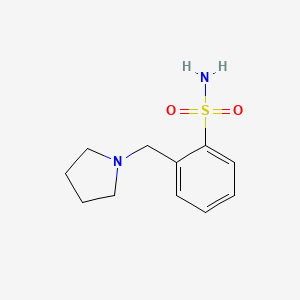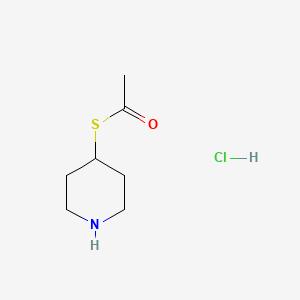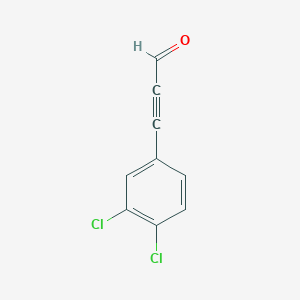
2-chloro-N',N'-dimethylacetohydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-chloro-N',N'-dimethylacetohydrazide is an organic compound that combines the properties of chloroacetic acid and 2,2-dimethylhydrazide
準備方法
Synthetic Routes and Reaction Conditions: 2-chloro-N',N'-dimethylacetohydrazide can be synthesized through the reaction of chloroacetic acid with 2,2-dimethylhydrazine. The reaction typically involves the use of a solvent such as ethanol or methanol and is carried out under reflux conditions to ensure complete reaction. The product is then purified through recrystallization or distillation.
Industrial Production Methods: On an industrial scale, the production of chloroacetic acid 2,2-dimethylhydrazide may involve continuous flow reactors to optimize yield and efficiency. The use of catalysts and controlled reaction environments can further enhance the production process, ensuring high purity and consistency of the final product.
Types of Reactions:
Substitution Reactions: this compound can undergo nucleophilic substitution reactions due to the presence of the chloro group. Common reagents include sodium hydroxide and potassium hydroxide, leading to the formation of various substituted derivatives.
Oxidation and Reduction: The compound can participate in oxidation-reduction reactions, often involving reagents such as hydrogen peroxide or sodium borohydride.
Condensation Reactions: It can also undergo condensation reactions with aldehydes and ketones, forming hydrazones and related compounds.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydroxide, potassium hydroxide, ethanol, reflux conditions.
Oxidation: Hydrogen peroxide, acetic acid, room temperature.
Reduction: Sodium borohydride, methanol, ice bath.
Major Products Formed:
Substituted Derivatives: Various chloroacetic acid derivatives.
Hydrazones: Formed through condensation reactions with aldehydes and ketones.
科学的研究の応用
2-chloro-N',N'-dimethylacetohydrazide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives and intermediates.
Biology: Investigated for its potential as a biochemical probe due to its ability to modify proteins and nucleic acids.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of chloroacetic acid 2,2-dimethylhydrazide involves its ability to act as an alkylating agent. It can form covalent bonds with nucleophilic sites in biological molecules, leading to modifications in their structure and function. The molecular targets include proteins, DNA, and RNA, and the pathways involved often relate to the inhibition of key enzymatic processes or the induction of cellular stress responses.
類似化合物との比較
Chloroacetic Acid: Shares the chloroacetic acid moiety but lacks the hydrazide functionality.
2,2-Dimethylhydrazine: Contains the hydrazine group but does not have the chloroacetic acid component.
Chloroacetamide: Similar in structure but with an amide group instead of a hydrazide.
Uniqueness: 2-chloro-N',N'-dimethylacetohydrazide is unique due to the combination of the chloroacetic acid and 2,2-dimethylhydrazide functionalities
特性
CAS番号 |
38031-85-5 |
|---|---|
分子式 |
C4H9ClN2O |
分子量 |
136.58 g/mol |
IUPAC名 |
2-chloro-N',N'-dimethylacetohydrazide |
InChI |
InChI=1S/C4H9ClN2O/c1-7(2)6-4(8)3-5/h3H2,1-2H3,(H,6,8) |
InChIキー |
KUZAASWDHYLWAF-UHFFFAOYSA-N |
正規SMILES |
CN(C)NC(=O)CCl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















